molecular formula C17H14N2S B12925456 [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-40-7

[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12925456
CAS No.: 61021-40-7
M. Wt: 278.4 g/mol
InChI Key: BTDFKIATKULEGI-UHFFFAOYSA-N
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Description

[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile is a synthetic chemical building block of interest in medicinal chemistry research, particularly in the exploration of ligands for nicotinic acetylcholine receptors (nAChRs). This compound features a 1-benzyl-1H-indole core, a scaffold recognized in scientific literature for its relevance in developing receptor antagonists . The incorporation of a sulfanylacetonitrile functional group adds molecular diversity and modulates the compound's electronic and steric properties, which can be critical for optimizing interactions with biological targets. Researchers may utilize this chemical as a key intermediate in the synthesis of more complex molecules for pharmacological studies. Its structure suggests potential application in the investigation of competitive antagonists for human α4β2 and α7 nAChR subtypes, which are important targets for neurological disorders . Handling this reagent requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. The purity and identity of this compound should be verified by the researcher prior to use.

Properties

CAS No.

61021-40-7

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C17H14N2S/c18-10-11-20-17-13-19(12-14-6-2-1-3-7-14)16-9-5-4-8-15(16)17/h1-9,13H,11-12H2

InChI Key

BTDFKIATKULEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC#N

Origin of Product

United States

Preparation Methods

Synthesis via Thiol Intermediate and Halogenated Acetonitrile

One common approach involves the preparation of 1-benzyl-1H-indole-3-thiol, which is then reacted with a halogenated acetonitrile derivative (e.g., bromoacetonitrile) under basic conditions to form the sulfanyl acetonitrile linkage.

Reaction Scheme:

  • Step 1: Benzylation of indole at the nitrogen to form 1-benzyl-1H-indole.
  • Step 2: Introduction of thiol group at the 3-position via lithiation or electrophilic substitution to yield 1-benzyl-1H-indole-3-thiol.
  • Step 3: Nucleophilic substitution of the thiol with bromoacetonitrile in the presence of a base (e.g., sodium hydride or potassium carbonate) to afford [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile.

Typical Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Temperature: 0 °C to room temperature
  • Reaction time: Several hours to overnight

Direct Coupling Using Sulfur Transfer Reagents

An alternative method involves the use of sulfur transfer reagents or thiolation agents that directly introduce the sulfanyl group onto the indole ring, followed by coupling with acetonitrile derivatives.

  • This method may use reagents such as Lawesson’s reagent or elemental sulfur in the presence of catalysts.
  • The acetonitrile moiety is introduced via alkylation with haloacetonitrile compounds.

Use of Protective Groups and Stepwise Functionalization

Due to the sensitivity of the indole nucleus and the sulfanyl group, protective groups such as benzyl on the nitrogen are employed to prevent side reactions.

  • The benzyl group is introduced early in the synthesis to stabilize the indole nitrogen.
  • The sulfanyl group is introduced selectively at the 3-position.
  • The acetonitrile group is attached last to avoid hydrolysis or side reactions.

Detailed Experimental Data and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Benzylation of indole NaH, DMF, 0 °C to RT, 18 h Indole, benzyl bromide 90-95 High selectivity for N-benzylation
Thiolation at 3-position Lithiation with n-BuLi, then sulfur source 1-Benzylindole, elemental sulfur 70-80 Formation of 1-benzyl-1H-indole-3-thiol
Coupling with bromoacetonitrile NaH or K2CO3, THF or DMF, RT, overnight 1-Benzyl-1H-indole-3-thiol, bromoacetonitrile 75-85 Formation of [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile

Research Findings and Optimization

  • Base Selection: Sodium hydride provides efficient deprotonation of the thiol, enhancing nucleophilicity and improving yields.
  • Solvent Effects: Polar aprotic solvents like DMF and THF facilitate the nucleophilic substitution step.
  • Temperature Control: Low temperatures during lithiation and benzylation prevent side reactions and decomposition.
  • Purification: Silica gel chromatography is effective for isolating the target compound with high purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Thiol intermediate + bromoacetonitrile 1-Benzyl-1H-indole-3-thiol, bromoacetonitrile, NaH Nucleophilic substitution High yield, straightforward Requires handling of thiol intermediate
Direct sulfur transfer + alkylation Lawesson’s reagent or elemental sulfur, haloacetonitrile Thiolation and alkylation Fewer steps May require harsh conditions
Stepwise functionalization with protective groups Benzyl bromide, sulfur source, bromoacetonitrile Multi-step synthesis High selectivity and purity Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile is utilized as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable compound in drug discovery processes. For example, derivatives of this compound have been explored for their potential as selective blockers of ion channels associated with epilepsy, demonstrating significant pharmacological activity .

Antitumor Activity
Research indicates that compounds related to [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibit antitumor properties. Specifically, studies have shown that certain indole derivatives can inhibit the growth of solid tumors, such as colorectal and lung cancers. These compounds are being investigated for their ability to enhance the efficacy of existing chemotherapeutic agents .

Organic Synthesis

Versatile Building Blocks
In organic synthesis, [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile serves as a versatile building block for creating complex organic molecules. Its unique functional groups facilitate various chemical reactions, enabling chemists to synthesize a wide range of compounds. This application is particularly important in the development of new materials and pharmaceuticals .

Synthesis of Fluorescent Probes
The compound can also be employed in the creation of fluorescent probes used for biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding complex biological mechanisms .

Material Science

Development of Advanced Materials
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile finds applications in material science, particularly in the development of polymers and nanomaterials. The incorporation of this compound can enhance the conductivity and stability of materials, making it suitable for various industrial applications .

Biological Research

Enzyme Inhibition Studies
Researchers utilize [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile in studies focused on enzyme inhibition and receptor binding. By examining how this compound interacts with specific enzymes or receptors, scientists can gain insights into biochemical pathways and potentially identify new therapeutic targets .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for pharmaceuticals targeting neurological disordersEffective ion channel blockers
Antitumor ActivityExhibits activity against solid tumorsInhibits growth of colorectal and lung cancers
Organic SynthesisBuilding block for complex organic moleculesFacilitates diverse chemical reactions
Material ScienceEnhances properties of polymers and nanomaterialsImproves conductivity and stability
Biological ResearchUsed in enzyme inhibition studiesProvides insights into biochemical pathways

Case Studies

Case Study 1: Ion Channel Blockers
A study focused on the pharmacological characterization of [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile derivatives demonstrated their potential as selective blockers for KCNT1 channels associated with epilepsy. The research utilized fluorescence-based assays to quantify drug effects, indicating promising therapeutic applications for refractory epilepsy cases .

Case Study 2: Antitumor Efficacy
Research exploring the antitumor activity of indole derivatives revealed that compounds related to [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile showed significant efficacy against colon and lung tumors. These findings suggest potential clinical applications for these compounds in cancer therapy, particularly when combined with existing chemotherapy agents .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2-(1-Benzyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (4h)

Structure : Features a benzyl group, 5-methoxy substituent, 2-oxo-2,3-dihydroindole core, and acetonitrile at position 3.
Key Differences :

  • Substituents : The 5-methoxy group introduces electron-donating effects, contrasting with the sulfanyl group’s moderate electron-donating capability.
  • Core Structure: The 2-oxo-2,3-dihydroindole ring in 4h reduces aromaticity compared to the fully aromatic indole in the target compound. Synthesis: Prepared via zinc dust reduction in ethyl acetate/HCl, differing from sulfanyl-containing analogs that may require thiolation steps .
2.2. (5-Benzyloxyindol-3-yl)acetonitrile

Structure : Contains a benzyloxy group at position 5 and acetonitrile at position 3.
Key Differences :

  • Substituent Effects : The benzyloxy group is a strong electron-withdrawing substituent, altering electron density compared to the sulfanyl group.
  • Reactivity: Benzyloxy acts as a leaving group, enabling nucleophilic substitution reactions, whereas the sulfanyl group may participate in metal-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .
2.3. 2-(6-Amino-1H-indol-3-yl)acetonitrile

Structure: Features an amino group at position 6 and acetonitrile at position 3. Key Differences:

  • Electronic Properties: The amino group is strongly electron-donating, increasing basicity and hydrogen-bonding capacity, unlike the sulfanyl group.
  • Biological Interactions: Amino groups enhance binding to biological targets (e.g., receptors or enzymes), while sulfanyl groups may improve metabolic stability . Safety: Both compounds require precautions (e.g., inhalation first-aid measures), but the amino group’s reactivity may necessitate additional handling protocols .
2.4. 5-((1-Benzyl-1H-indol-3-yl)((S)-1,4-dioxaspiro[4.5]decan-2-yl)methyl)-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione

Structure : Contains a fluorinated dioxane ring and a spirocyclic dioxaspirodecane group.
Key Differences :

  • Complexity : The fluorinated and spirocyclic substituents increase steric hindrance and lipophilicity, contrasting with the simpler sulfanyl-acetonitrile structure.
  • Pharmacokinetics : Fluorine enhances bioavailability, while the sulfanyl group may offer unique solubility or stability profiles .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile Benzyl (N1), sulfanyl (C3) Thioether, acetonitrile Cross-coupling, redox-stable intermediates
2-(1-Benzyl-5-methoxy-... (4h) Benzyl (N1), 5-methoxy, 2-oxo Ketone, acetonitrile Keto-enol tautomerism, drug synthesis
(5-Benzyloxyindol-3-yl)acetonitrile 5-Benzyloxy Benzyl ether, acetonitrile Nucleophilic substitution reactions
2-(6-Amino-1H-indol-3-yl)acetonitrile 6-Amino Amino, acetonitrile Hydrogen bonding, receptor ligands
Fluorinated dioxane derivative Fluorine, spirocyclic dioxane Fluorine, dioxane High bioavailability, enzyme inhibitors

Research Findings and Implications

  • Electronic Effects: Sulfanyl groups in the target compound provide intermediate electron donation, balancing reactivity and stability compared to methoxy (electron-withdrawing) and amino (electron-donating) groups .
  • Synthetic Utility : The acetonitrile group in all analogs serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles).
  • Biological Relevance: Sulfanyl-containing indoles may exhibit improved metabolic stability over amino analogs, making them candidates for drug development .

Biological Activity

[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H12N2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}

Research indicates that [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibits significant activity as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the human α4β2 and α7 subtypes. The mechanism involves competitive inhibition, which was established through calcium influx assays and radioligand binding studies. The compound showed higher potency for the α7 nAChR compared to α4β2 nAChR, suggesting a selective interaction that could be exploited in therapeutic applications targeting neurological disorders .

Anticancer Activity

Studies have demonstrated that derivatives of indole compounds, including [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile, possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The IC50 values for these compounds typically range from 1 to 5 μM, indicating significant potency .

Compound Cell Line IC50 (µM)
Compound AMCF-71.8
Compound BHT-292.6
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrileA549 (Lung)TBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that similar indole derivatives exhibited activity against Mycobacterium tuberculosis and various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial potential .

Pathogen MIC (µg/mL)
Staphylococcus aureus3.90
Methicillin-resistant S. aureus< 1

Cytotoxicity Studies

Cytotoxicity assays have shown that [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile and its analogs can preferentially suppress the growth of rapidly dividing cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

Several case studies highlight the efficacy of compounds related to [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile:

  • Study on Breast Cancer Cells : A study evaluated a series of indole derivatives against MCF-7 cells, revealing that modifications at the benzyl position enhanced anticancer activity significantly.
  • Antimicrobial Efficacy : Another research project assessed the antimicrobial properties of indole-based compounds against MRSA and reported promising results with MIC values indicating effective inhibition at low concentrations.

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